4,6-O-Ethylidene-alpha-D-glucose
Overview
Description
Scientific Research Applications
Ethylidene-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glucose transport mechanisms and inhibition.
Biology: Researchers use it to investigate cellular glucose uptake and metabolism.
Medicine: It serves as a tool to understand glucose transporter-related diseases and develop potential therapeutic agents.
Mechanism of Action
Target of Action
The primary target of 4,6-O-Ethylidene-alpha-D-glucose, also known as Ethylidene glucose, is the Glucose Transporter 1 (GLUT1) . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
Ethylidene glucose acts as a competitive exofacial binding-site inhibitor on GLUT1 . It competes with glucose for the exofacial (outer) binding sites of the GLUT1 transporter, thereby inhibiting the transport of glucose .
Pharmacokinetics
It is known to penetrate human red cells by simple diffusion . Its penetration is unaffected by glucose in the medium . The ether/water partition of the compound is relatively high , which may influence its distribution and elimination.
Action Environment
The action of Ethylidene glucose can be influenced by various environmental factors. For example, its ability to inhibit glucose exit is competitive , suggesting that its efficacy could be influenced by the extracellular glucose concentration. Furthermore, its penetration into human red cells is unaffected by copper ions , indicating that it may be stable in the presence of certain metal ions.
Future Directions
Given its role as an intermediate in synthesizing α-Etoposide, a cytotoxic agent, 4,6-O-Ethylidene-alpha-D-glucose may have potential applications in the development of anticancer drugs . Its ability to inhibit glucose transporter 1 (GLUT1) also suggests potential applications in regulating glucose transport .
Biochemical Analysis
Biochemical Properties
4,6-O-Ethylidene-alpha-D-glucose is known to interact with the glucose transporter 1 (GLUT1), a protein that plays a crucial role in the transport of glucose across the plasma membranes of mammalian cells . It inhibits glucose exit competitively but its penetration into human red cells is unaffected by glucose in the medium .
Cellular Effects
The compound’s interaction with GLUT1 can influence cell function by altering glucose transport, a key process in cellular metabolism . The inhibition of glucose transport can affect various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the exofacial binding site of GLUT1, thereby inhibiting the transport of glucose . This can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . It penetrates human red cells by simple diffusion supported by its penetration of guinea-pig red cells at similar rates .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the glucose transport pathway, interacting with the GLUT1 transporter .
Transport and Distribution
This compound is transported into cells via simple diffusion . Its distribution within cells and tissues is likely influenced by the presence and activity of GLUT1 .
Subcellular Localization
The subcellular localization of this compound is not well-defined in the current literature . Given its interaction with GLUT1, it is likely to be found in regions of the cell where GLUT1 is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylidene-glucose can be synthesized through the reaction of glucose with ethylidene derivatives under specific conditions. One common method involves the use of 4,6-O-ethylidene-2,3-di-O-acetyl-1-O-trimethylsilyl-β-D-glucose in the presence of a Lewis acid such as boron trifluoride etherate . This reaction typically occurs at controlled temperatures and requires careful handling of reagents to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of ethylidene-glucose on a larger scale would likely involve similar reaction conditions with optimization for scalability and cost-effectiveness. The use of automated reactors and continuous flow systems could enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethylidene-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Comparison with Similar Compounds
4,6-O-Benzylidene-α-D-glucose: Another glucose derivative with similar inhibitory properties.
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis by competing with glucose for hexokinase binding.
Streptozotocin: A glucose analog used in medical research to induce diabetes in animal models.
Uniqueness: Ethylidene-glucose is unique in its ability to inhibit glucose transport without being transported itself. This property makes it particularly useful for studying the mechanisms of glucose transport and developing inhibitors for therapeutic purposes .
Properties
IUPAC Name |
2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPBLPQAMPVTFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927594 | |
Record name | 4,6-O-Ethylidenehexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13224-99-2 | |
Record name | NSC89726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-O-Ethylidenehexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-O-ethylidene-α-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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